molecular formula C48H78N12O15 B058551 Eglin c (41-49) CAS No. 122299-11-0

Eglin c (41-49)

Número de catálogo B058551
Número CAS: 122299-11-0
Peso molecular: 1063.2 g/mol
Clave InChI: AHWKRDTXAJKKKX-WWRYCTMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eglin c (41-49) is a peptide fragment related to eglin c . It shows inhibitory effects on cathepsin G and α-chymotrypsin with Ki values of 42 and 20 μM, respectively .


Synthesis Analysis

The synthesis of Eglin c (41-49) has been studied in the past . The peptide fragment was synthesized and its inhibitory effect on human leukocyte elastase, cathepsin G, and alpha-chymotrypsin was examined .


Molecular Structure Analysis

The molecular weight of Eglin c (41-49) is 1063.20 . Its molecular formula is C48H78N12O15 . The sequence of this peptide fragment is SPVTLDLRY .


Physical And Chemical Properties Analysis

Eglin c (41-49) has a molecular weight of 1063.20 and a molecular formula of C48H78N12O15 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.

Aplicaciones Científicas De Investigación

  • Biochemistry and Pharmacology : Eglin c is known for inhibiting human leucocyte elastase and cathepsin G, making it a potential therapeutic agent for diseases associated with inflammation. It has shown effectiveness in experimental animal models of emphysema and shock. Initial studies suggest Eglin c is non-toxic and doesn't affect the cardiovascular system, central nervous system, or metabolism. However, its allergenic potential remains unexplored (Braun & Schnebli, 1986).

  • Structural Studies : Investigations into Eglin c's structure reveal that its enzyme-binding loop is supported mainly by electrostatic and H-bonding interactions. Studies on synthetic analogues of Eglin c have provided insights into the importance of these interactions for its stability and binding efficiency (Lu et al., 2000).

  • Pharmacological Studies : Research on Eglin c's pharmacological properties found that it forms complexes with human leukocyte elastase and cathepsin G at rates comparable to naturally occurring inhibitors. It has been used effectively in models of emphysema in hamsters, showing no signs of toxicity (Schnebli et al., 1985).

  • Proteinase Inhibition : Eglin c has a high inhibitory activity towards several serine proteinases, and its effectiveness has been enhanced through specific mutagenesis. Its absence of disulfide bridges categorizes it within the potato I inhibitor family (Heinz et al., 1989).

  • Influence on Human Neutrophils : Studies on Eglin C's effects on human neutrophils showed it doesn't interfere with phagocytic-bactericidal activity, making it a viable protease inhibitor for certain medical applications (Suter & Chevallier, 1988).

  • Enzyme-Inhibitor Dynamics : Research on mutations in Eglin c's alpha-helical solvent-exposed sites revealed surprising long-range effects, indicating specific interactions that are significant for understanding its stability and function (Fetrow et al., 2005).

Propiedades

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153564
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eglin c (41-49)

CAS RN

122299-11-0
Record name Eglin c (41-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
S TSUBOI, M TAKEDA, Y OKADA… - Chemical and …, 1991 - jstage.jst.go.jp
H—Ser—Pro—Val—Thr—Leu—Asp—Leu—Arg—Tyr—OH and H—Thr—Asn—Val—Val—OH, which correspond to the sequences 41—49 and 60—63 of eglin c, respectively, were …
Number of citations: 5 www.jstage.jst.go.jp
A FUJII, S TSUBOI, K ASADA… - Chemical and …, 1994 - jstage.jst.go.jp
A nonapeptide, H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, corresponding to sequence 41-49 of eglin c inhibited leukocyte cathepsin G and α-chymotrypsin with K i values of 2.2× 10-…
Number of citations: 3 www.jstage.jst.go.jp
S TSUBOI, K NAKABAYASHI… - Chemical and …, 1990 - jstage.jst.go.jp
… Among them, H—Arg—Glu—Tyr—Phe—OMe (eglin c 22—25) and H—Ser—Pro—Val—Thr—Leu—Asp—Leu—ArgTyr—OMe (eglin c 41—49) inhibited cathepsin G and a-…
Number of citations: 11 www.jstage.jst.go.jp
Y Okada, S Tsuboi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The peptides eglin c (41–70), eglin c (60–70), eglin c (50–70) and eglin c (45–70) have been synthesized by a conventional solution method in order to allow us to study the relationship …
Number of citations: 1 pubs.rsc.org
K NAKABAYASHI, S TSUBOI, T FUJIMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
H—Ser—Pro—Val—Thr—Leu~ Asp—Leu—Arg—Tyr—OMe, corresponding to the sequence 41—49 of eglin c, inhibited human leukocyte cathepsin G and az-chymotrypsin. In order to …
Number of citations: 2 www.jstage.jst.go.jp
Y Okada, S Tsuboi, Y Tsuda, Y Nagamatsu… - FEBS …, 1990 - Wiley Online Library
Synthesis of a trihexacontapeptide corresponding to the sequence 8â•fi70 of eglin c and studies on the relationship between Page 1 Volume 272, number 1,2, 113-116 FEBS 08963 …
Number of citations: 9 febs.onlinelibrary.wiley.com
Y Okada, S Tsuboi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Commencing with a protected C-terminal triacontapeptide of eglin c, eglin c (31–70), eglin c (22–30) and eglin c (8–70) and finally eglin c were synthesized by a conventional solution …
Number of citations: 2 pubs.rsc.org
Y NAGAMATSU, J unichiro YAMAMOTOI - Amino Acids and Peptides, 1990 - jlc.jst.go.jp
… Among them, H—Arg—Glu—Tyr—Phe—OMe (eglin c 22—25) and H—Ser—Pro—Val—Thr—Leu—Asp—Leu—Arg— Tyr—OMe (eglin c 41—49) inhibited cathepsin G and oi-…
Number of citations: 0 jlc.jst.go.jp
W Vogt - Immunobiology, 2000 - Elsevier
Activation by complement C3/CS convertases of the fifth component of human complement, CS, leads to two active cleavage products: CSa, a chemotactic peptide, and CSb, the …
Number of citations: 47 www.sciencedirect.com
M Frosco - 1992 - search.proquest.com
Aspergillus fumigatus invades the lungs of immunocompromised individuals and causes the fatal disease, invasive pulmonary aspergillosis. This fungus produces an elastase which …
Number of citations: 1 search.proquest.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.